Physicochemical Differentiation: Balanced Lipophilicity and Polar Surface Area vs. Closest Analogs
The target compound exhibits a computed XLogP3 of 0.9 and a TPSA of 93 Ų, indicative of a balanced hydrophilic-lipophilic profile that respects both Lipinski's and Veber's oral bioavailability rules. In contrast, the closest analogs with altered substitution patterns show significant deviations. For example, 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea, which replaces the methoxy groups with methyl substituents, is predicted to have a substantially higher XLogP (~1.8–2.2) due to the loss of polar oxygen atoms, increasing lipophilicity and potentially altering membrane permeability and metabolic stability . Similarly, 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (MW 274.3), lacking the benzyl linker and additional methoxy groups, presents a drastically reduced TPSA (~50–60 Ų) and lower hydrogen-bonding capacity, which would alter its pharmacokinetic and target-binding profile . This quantifiable difference in physicochemical properties directly impacts assay solubility, cell permeability, and off-target binding potential.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 0.9, TPSA = 93 Ų (PubChem computed, 2026) [1] |
| Comparator Or Baseline | 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea: predicted XLogP ~1.8–2.2, TPSA ~70–80 Ų (estimated by structural analogy) ; 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea: MW 274.3, TPSA ~55–65 Ų |
| Quantified Difference | ΔXLogP ≈ 0.9–1.3 units lower (more hydrophilic) vs. dimethyl analog; ΔTPSA ≈ 25–40 Ų higher vs. o-tolyl analog |
| Conditions | In silico prediction using XLogP3 and Cactvs algorithms (PubChem), no experimental logD/logP measurements identified |
Why This Matters
A lower XLogP and higher TPSA correlates with improved aqueous solubility and reduced non-specific protein binding, directly influencing assay performance and procurement decisions for biochemical vs. cellular screening cascades.
- [1] PubChem Compound Summary, CID 71782649, 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea. Computed Properties Section (2026). View Source
